4-Bromo-7,8-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H4BrF2N . It has a molecular weight of 244.04 .
Molecular Structure Analysis
The SMILES string for 4-Bromo-7,8-difluoroquinoline is FC (C1=NC=CC (Br)=C1C=C2)=C2F . The InChI is 1S/C9H4BrF2N/c10-6-3-4-13-9-5 (6)1-2-7 (11)8 (9)12/h1-4H .Physical And Chemical Properties Analysis
4-Bromo-7,8-difluoroquinoline is a solid . Its computed properties include a molecular weight of 244.03, XLogP3 of 3.1, hydrogen bond acceptor count of 3, exact mass of 242.94952, monoisotopic mass of 242.94952, and topological polar surface area of 12.9 .Scientific Research Applications
Photolabile Protecting Groups
4-Bromo-7,8-difluoroquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and utilized as photolabile protecting groups for carboxylic acids. BHQ shows greater single-photon quantum efficiency than other photolabile groups and exhibits sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002), (Zhu, Pavlos, Toscano & Dore, 2006).
Synthesis of Quinoline Derivatives
Research on the bromination of tetrahydroquinoline has led to the efficient synthesis of various bromoquinoline derivatives, including 6,8-dibromoquinolines. These compounds are key intermediates for synthesizing biologically active compounds like GSK2126458 (Şahin, Çakmak, Demirtaş, Ökten & Tutar, 2008).
Relay Photocatalytic Reactions
The use of bromoquinolines in photocatalytic reactions has been explored, demonstrating their potential in organic synthesis. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic reactions with N-aryl amino acids to create difluoromethylidene-tetrahydroquinolines (Zeng, Li, Chen & Zhou, 2022).
Synthesis of Bromo-Iodoquinoline
The synthesis of bromo-iodoquinoline, an important intermediate for various biologically active compounds, has been achieved through a series of reactions including cyclization and substitution. These intermediates are crucial for the development of potential therapeutics (Wang, Guo, Wang, Ouyang & Wang, 2015).
Novel Reactions and Synthesis Pathways
Research on bromoquinolines has led to novel reaction mechanisms and synthetic pathways, enhancing our understanding of organic chemistry and expanding the toolbox for synthesizing complex molecules. Studies have included the investigation of the Knorr synthesis and the formation of bromonium ylides (Wlodarczyk, Simenel, Delepierre, Barale & Janin, 2011), (He, Shi, Cheng, Man & Li, 2016).
Biological Studies and Antiviral Activity
Bromoquinolines have been studied for their biological activity, including potential antiviral properties. The crystal structures and activity of brominated naphthalenedicarboximide compounds highlight the potential of bromoquinolines in developing new antiviral agents (Baughman, Chang, Utecht & Lewis, 1995).
Safety And Hazards
4-Bromo-7,8-difluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-7,8-difluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRWACGSQHZGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670920 |
Source
|
Record name | 4-Bromo-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7,8-difluoroquinoline | |
CAS RN |
1189106-43-1 |
Source
|
Record name | 4-Bromo-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.